molecular formula C16H20O3 B1604100 cis-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-65-9

cis-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1604100
CAS No.: 733742-65-9
M. Wt: 260.33 g/mol
InChI Key: QDQFMUNMHVYHFQ-UONOGXRCSA-N
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Description

Properties

IUPAC Name

(1R,2S)-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19/h7-10,13-14H,2-6H2,1H3,(H,18,19)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQFMUNMHVYHFQ-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641350
Record name (1R,2S)-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733742-65-9
Record name (1R,2S)-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of cis-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid involves several steps. One common synthetic route includes the Friedel-Crafts acylation of cyclohexane with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

cis-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

cis-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of cis-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The target compound belongs to a class of cyclohexane-1-carboxylic acid derivatives with varied benzoyl substituents. Key analogs and their properties are compared below:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituent on Benzoyl Molecular Formula Molecular Weight Melting Point (°C) Density (g/cm³) Notable Properties
cis-2-(4-Ethylbenzoyl) (733742-65-9) 4-Ethyl $ \text{C}{16}\text{H}{20}\text{O}_3 $ ~260–276* N/A N/A Electron-donating ethyl group may reduce acidity
cis-2-(4-Bromobenzoyl) (85603-41-4) 4-Bromo $ \text{C}{14}\text{H}{15}\text{BrO}_3 $ 311.18 N/A N/A Bromine increases molecular weight and acidity (electron-withdrawing)
cis-2-(3-Chlorobenzoyl) (357980-62-2) 3-Chloro $ \text{C}{14}\text{H}{15}\text{ClO}_3 $ 266.72 N/A N/A Chloro substituent enhances reactivity in electrophilic substitutions
cis-2-(3,4-Methylenedioxybenzoyl) (131779-79-8) 3,4-Methylenedioxy $ \text{C}{15}\text{H}{16}\text{O}_5 $ 276.28 152–154 1.335 High oxygen content improves polarity and solubility
cis-2-(4-Thiomethylbenzoyl) (844856-61-7) 4-Thiomethyl $ \text{C}{15}\text{H}{18}\text{O}_3\text{S} $ 278.36 N/A N/A Sulfur atom introduces potential for hydrogen bonding

*Estimated based on analogs.

Key Observations:

Substituent Position and Acidity :

  • The 4-ethyl group in the target compound is electron-donating, likely reducing its acidity compared to analogs with electron-withdrawing groups (e.g., bromo, chloro) .
  • The 3,4-methylenedioxy analog (CAS 131779-79-8) has a predicted pKa of 4.48, suggesting moderate acidity due to resonance stabilization .

Thermal Stability :

  • The 3,4-methylenedioxy derivative exhibits a higher melting point (152–154°C) compared to other analogs, likely due to increased molecular symmetry and intermolecular interactions .

Solubility and Polarity :

  • Compounds with polar substituents (e.g., thiomethyl, methylenedioxy) show enhanced solubility in polar solvents .

Biological Activity

cis-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound notable for its unique structural properties, which include a cyclohexane ring with an ethylbenzoyl substituent and a carboxylic acid group in the cis configuration. This compound has garnered attention in various fields, particularly in medicinal chemistry and synthetic organic chemistry, due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C16H20O3
  • Molecular Weight : Approximately 260.34 g/mol
  • Structural Features : The compound features a cyclohexane ring, an ethylbenzoyl group, and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

Biological Activity

Research indicates that this compound may exhibit several biological activities, particularly in the following areas:

  • Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies have indicated that this compound might possess antimicrobial activity against various pathogens, although detailed studies are still required to confirm these effects.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. This interaction can lead to modulation of their activity, potentially resulting in reduced inflammation or antimicrobial effects. Ongoing research aims to elucidate the precise molecular targets and pathways involved.

Case Study 1: Anti-inflammatory Activity

A study exploring the anti-inflammatory properties of this compound demonstrated its capability to inhibit certain inflammatory mediators. The study utilized various in vitro assays to measure the compound's effect on enzyme activity related to inflammation. Results indicated a significant reduction in enzyme activity at specific concentrations, suggesting its potential as an anti-inflammatory agent.

Concentration (µM)Enzyme Activity (%)
1080
5060
10040

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against common bacterial strains. Using the disc diffusion method, the compound was tested against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The results indicated that the compound exhibited moderate antimicrobial activity, warranting further exploration into its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid

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